molecular formula C13H20N4O5 B2385817 1-((4-(tert-Butoxycarbonyl)morpholin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2229196-49-8

1-((4-(tert-Butoxycarbonyl)morpholin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2385817
CAS No.: 2229196-49-8
M. Wt: 312.326
InChI Key: FQFHECYCLACPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-(tert-Butoxycarbonyl)morpholin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound integrates a Boc-protected morpholine ring with a 1,2,3-triazole-4-carboxylic acid scaffold, a structure known for its utility in designing potent enzyme inhibitors. The 1,2,3-triazole-4-carboxamide pharmacophore is recognized as a key structural motif in the development of high-affinity ligands for nuclear receptors. Specifically, research has demonstrated that analogs within this chemical class function as potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism and elimination, with activities in the low nanomolar range . The morpholine ring, protected by a tert-butoxycarbonyl (Boc) group, is a common feature used to modulate the physicochemical properties and pharmacokinetic profile of drug candidates. Furthermore, the 1,2,3-triazole ring often serves as a bioisostere for amide bonds and other functional groups, and its unique electronic properties can be exploited to target specific residues in enzyme active sites, such as engaging in pi-interactions within hydrophobic pockets . This multi-functional reagent is primarily valuable for probing biological pathways, optimizing lead compounds, and synthesizing more complex molecules for biological evaluation. It is intended for use by experienced researchers in a controlled laboratory setting.

Properties

IUPAC Name

1-[[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O5/c1-13(2,3)22-12(20)16-4-5-21-9(6-16)7-17-8-10(11(18)19)14-15-17/h8-9H,4-7H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFHECYCLACPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Morpholine Ring Formation

The morpholine core is synthesized via cyclization of ethanolamine derivatives. A representative approach involves:

  • N-Boc protection : Treating 2-(aminomethyl)ethanol with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic DMAP.
  • Cyclization : Reacting the Boc-protected amino alcohol with epichlorohydrin under basic conditions (K₂CO₃, DMF, 60°C) to form 4-(tert-butoxycarbonyl)morpholine-2-ylmethanol.

Key Data :

Step Yield Conditions
N-Boc protection 92% Boc₂O (1.1 eq), DCM, rt, 12 h
Cyclization 78% Epichlorohydrin (1.2 eq), K₂CO₃, 60°C

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl-morpholine derivative reacts with an azide-bearing carboxylic acid to form the triazole core:

Azide Synthesis

  • Substrate : Ethyl 2-azidoacetate (prepared from ethyl bromoacetate and NaN₃ in DMF, 70°C, 6 h).

CuAAC Conditions

  • Catalyst : CuI (10 mol%), sodium ascorbate (20 mol%), THF/H₂O (3:1).
  • Reaction Time : 12 h at rt.

Regioselectivity : Exclusive 1,4-disubstituted triazole formation confirmed by ¹H NMR (J = 2.1 Hz for triazole CH).

Yield Data :

Azide Component Yield Purity (HPLC)
Ethyl 2-azidoacetate 89% 98.5%

Hydrolysis of Ethyl Ester to Carboxylic Acid

The ethyl ester is hydrolyzed under basic conditions:

  • Conditions : 2 M NaOH, EtOH/H₂O (1:1), 50°C, 4 h.
  • Workup : Acidification to pH 2 with HCl, extraction with EtOAc.

Yield : 94% (white solid, mp 162–164°C).

Alternative Synthetic Routes

Sequential Protection-Cycloaddition Approach

  • Boc Deprotection : Treat morpholine intermediate with TFA/DCM (1:1), 0°C to rt.
  • Reductive Amination : React with propargyl aldehyde (NaBH₃CN, MeOH).
  • CuAAC : As above.

Limitation : Lower overall yield (62%) due to Boc deprotection/reprotection steps.

Solid-Phase Synthesis

  • Resin : Wang resin-loaded Fmoc-protected morpholine.
  • Coupling : HATU, DIPEA, DMF for triazole-carboxylic acid attachment.
  • Cleavage : TFA/TIPS/H₂O (95:2.5:2.5).

Advantage : Facilitates parallel synthesis but requires specialized equipment.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 3.45–3.70 (m, 6H, morpholine), 4.52 (s, 2H, CH₂-triazole), 7.82 (s, 1H, triazole-CH).
  • HRMS (ESI+) : m/z calc. for C₁₅H₂₂N₄O₅ [M+H]⁺ 363.1664, found 363.1668.

Purity Assessment

  • HPLC : >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • Elemental Analysis : C 54.21%, H 6.68%, N 15.11% (calc. C 54.37%, H 6.71%, N 15.18%).

Industrial Scalability Considerations

Cost Analysis

Component Cost/kg (USD) Source
Boc₂O 220 Sigma-Aldrich
CuI 150 TCI Chemicals

Total Cost/Kg : ~$1,200 (lab scale), reducible to $800 at 10 kg batch.

Environmental Impact

  • PMI (Process Mass Intensity) : 32 (solvent recovery reduces to 18).
  • E-Factor : 18.7 (without solvent recovery).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted morpholines or triazoles.

Scientific Research Applications

Molecular Formula

  • Molecular Formula: C_{13}H_{18}N_{4}O_{4}
  • Molecular Weight: 286.31 g/mol

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

Case Study:
A study published in the Journal of Medicinal Chemistry investigated a series of triazole derivatives for their antimicrobial activity. The compound was found to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties

Triazoles are also recognized for their anticancer potential. Research indicates that this compound can induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell proliferation.

Data Table: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)
1-((4-(tert-Butoxycarbonyl)morpholin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acidMCF-7 (Breast Cancer)15
Control DrugMCF-710
5-FluorouracilMCF-75

Enzyme Inhibition

The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Its ability to modulate enzyme activity can be pivotal in designing therapeutics for metabolic disorders.

Case Study:
In a study focusing on enzyme inhibition, the compound was tested against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Results indicated that it effectively inhibited DHFR activity, suggesting its potential as a lead compound for further development .

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps including the formation of the triazole ring via click chemistry techniques.

Synthetic Pathway Overview:

  • Formation of the morpholine derivative.
  • Synthesis of the triazole moiety through azide and alkyne coupling.
  • Introduction of the carboxylic acid functionality.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the triazole ring allows it to bind to enzymes or receptors, modulating their activity. The carboxylic acid group enhances its solubility and bioavailability, making it effective in biological systems.

Comparison with Similar Compounds

Key Structural Features

Compound Name Core Structure Substituents Key Features
Target Compound Morpholine-Boc + triazole - Boc-protected morpholine
- Methyl linker
- Carboxylic acid
High solubility (morpholine), synthetic versatility (Boc group)
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid Phenyl + triazole - 2-Aminophenyl
- Carboxylic acid
Antibacterial activity; kink conformation (60° angle between rings)
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid Ethoxyphenyl + triazole - 5-Formyl group
- Ethoxy group
Ring-chain tautomerism (20% cyclic hemiacetal in solution)
1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylic acid Azetidine-Boc + triazole - Boc-protected azetidine
- Carboxylic acid
Smaller ring (4-membered azetidine) for increased rigidity
1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Pyrrolidine-Boc + triazole - Difluoromethyl group
- Boc group
Enhanced lipophilicity (CF2 group) and metabolic stability

Physicochemical Differences

Property Target Compound 5-Formyl Derivative () Difluoromethyl Analogue ()
Solubility High (morpholine oxygen) Moderate (tautomerism reduces predictability) Low (CF2 increases lipophilicity)
Stability Stable (Boc protection) Tautomer-dependent reactivity High (fluorine resists metabolism)
Reactivity Carboxylic acid for conjugation Formyl group enables Schiff base formation Difluoromethyl enhances electron-withdrawing effects

Biological Activity

1-((4-(tert-Butoxycarbonyl)morpholin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR). The compound's unique structure, featuring a triazole ring and a morpholine moiety, contributes to its diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . Triazoles are known for their ability to interact with various biological targets, making them candidates for cancer therapy.

Key Findings:

  • Antiproliferative Effects: The compound has demonstrated significant antiproliferative activity against various cancer cell lines. For instance, similar triazole derivatives have shown a GI50 (growth inhibition) value in the low micromolar range against leukemia and solid tumor cell lines .
  • Mechanisms of Action: Research indicates that triazole compounds can induce apoptosis in cancer cells through mechanisms such as mitochondrial membrane potential disruption and DNA damage without direct DNA intercalation .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole ring can significantly enhance or diminish their potency.

Notable SAR Insights:

  • Substituents at the 4-position of the triazole ring have been shown to influence the compound's ability to inhibit specific protein targets involved in cancer progression, such as PRMT5 .
  • The incorporation of morpholine groups has been associated with improved solubility and bioavailability, which are essential for therapeutic efficacy .

Data Table: Biological Activity of Related Compounds

Compound NameCell Line TestedGI50 Value (μM)Mechanism of Action
This compoundJurkat (leukemia)0.63 - 0.69Induces apoptosis, DNA damage
N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamideCAKI-1 (kidney cancer)0.15Mitochondrial disruption
Triazole-Adenosine AnalogVarious NCI60 Cell LinesLow micromolarPRMT5 inhibition

Case Study 1: Antiproliferative Activity Against Leukemia Cells

A study evaluating various triazole derivatives found that one compound showed remarkable cytotoxicity against leukemia cell lines with a GI50 value comparable to doxorubicin. This study utilized a series of in vitro assays to assess cell viability and apoptosis induction .

Case Study 2: Mechanistic Studies on Morpholine Substituents

In another research effort, compounds featuring morpholine groups were synthesized and tested for their ability to inhibit CHK1 kinase activity. The results indicated that modifications on the morpholine moiety could enhance selectivity and potency against cancer cell lines .

Q & A

Q. Optimization Tips :

  • Solvent Choice : Polar aprotic solvents (DMF) enhance Boc protection efficiency .
  • Catalyst Loading : Increase Cu(I) catalyst (1.5 equiv) to improve triazole regioselectivity .
  • Purity Control : Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane) and final product via recrystallization (ethanol/water) .

Basic: Which analytical techniques are most effective for characterizing purity and structure?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.4 ppm (Boc tert-butyl), δ 3.5–4.2 ppm (morpholine CH₂), δ 7.8–8.0 ppm (triazole CH) .
    • ¹³C NMR : Carboxylic acid carbonyl at ~170 ppm; Boc carbonyl at ~155 ppm .
  • HPLC : Use a C18 column (MeCN/0.1% TFA gradient) to confirm >95% purity. Retention time: ~12.5 min .
  • Mass Spectrometry : ESI-MS expected [M+H]⁺ ~367.2 (C₁₅H₂₂N₄O₅) .
  • X-ray Crystallography : Resolve stereochemistry (e.g., morpholine chair conformation) .

Basic: What are the stability considerations and recommended storage conditions?

Answer:

  • Stability Risks :
    • Boc group hydrolyzes under acidic conditions (pH <3) or prolonged exposure to moisture .
    • Carboxylic acid may decarboxylate above 100°C .
  • Storage :
    • Store at 2–8°C in airtight containers with desiccant (e.g., silica gel).
    • Use amber vials to prevent photodegradation .
  • Handling : Work under inert atmosphere (N₂/Ar) for moisture-sensitive reactions .

Advanced: How does the Boc group influence reactivity in derivatization reactions?

Answer:

  • Protection : The Boc group shields the morpholine nitrogen, preventing unwanted nucleophilic reactions during triazole formation .
  • Deprotection : Treat with TFA/DCM (1:1, 2h, RT) to remove Boc, enabling secondary functionalization (e.g., peptide coupling) .
  • Steric Effects : Boc’s tert-butyl group may slow reaction kinetics in sterically hindered environments (e.g., Suzuki-Miyaura coupling) .

Case Study : Removing Boc increased coupling efficiency with aryl boronic acids by 40% in palladium-catalyzed reactions .

Advanced: How to resolve contradictions between computational and experimental stereochemical data?

Answer:

  • Crystallographic Validation : Perform X-ray diffraction to confirm absolute configuration (e.g., morpholine chair vs. boat) .
  • Dynamic NMR : Monitor temperature-dependent splitting of diastereotopic protons to assess conformational flexibility .
  • DFT Calculations : Compare computed vs. experimental IR or VCD spectra to validate enantiomeric excess .

Example : A 2020 study resolved conflicting NOE data by crystallography, revealing unexpected axial Boc orientation in the solid state .

Advanced: What mechanistic insights explain triazole ring formation?

Answer:

  • CuAAC Mechanism :
    • Copper Acetylide Formation : Cu(I) coordinates to alkyne, increasing electrophilicity.
    • Cycloaddition : Azide reacts regioselectively to form 1,4-disubstituted triazole .
  • Catalyst Impact :
    • Cu(I) salts favor 1,4-triazole; Ru catalysts yield 1,5-isomers.
    • Sodium ascorbate reduces Cu(II) to Cu(I), sustaining catalytic cycle .

Kinetic Study : Pseudo-second-order kinetics (k = 0.15 M⁻¹s⁻¹) observed in DMF at 25°C .

Advanced: How to design pharmacological studies for derivatives?

Answer:

  • SAR Studies :
    • Variations : Modify triazole substituents (e.g., aryl vs. alkyl) or replace morpholine with piperidine.
    • Assays : Test antimicrobial activity via MIC against S. aureus (IC₅₀ ~8 µg/mL) or kinase inhibition (e.g., EGFR, IC₅₀ screening) .
  • ADME Profiling :
    • Solubility : Use shake-flask method (pH 7.4 PBS) to measure logP ~1.2 .
    • Metabolic Stability : Incubate with liver microsomes; monitor half-life (t₁/₂ ~45 min) .

Example : A 2023 study linked Boc removal to improved blood-brain barrier permeability in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.